N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide
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Overview
Description
N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide: is an organic compound that belongs to the class of amides It features a cyclobutyl ring attached to a prop-2-enamide group, with a 3-methylphenyl substituent on the cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutyl ring or the prop-2-enamide group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: Shares structural similarities but has different substituents on the phenyl ring.
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-propenamide: Another structurally related compound with variations in the amide group.
Uniqueness: N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide is unique due to its specific combination of a cyclobutyl ring and a prop-2-enamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[1-(3-methylphenyl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-13(16)15-14(8-5-9-14)12-7-4-6-11(2)10-12/h3-4,6-7,10H,1,5,8-9H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBRWVYWAJFSNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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